1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

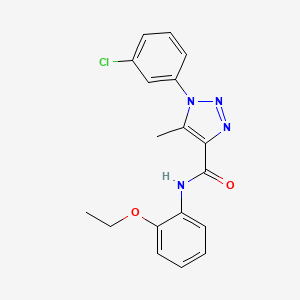

1-(3-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a central 1,2,3-triazole core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 2-ethoxyphenyl group. This compound is part of a broader class of triazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3-chlorophenyl and 2-ethoxyphenyl substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-3-25-16-10-5-4-9-15(16)20-18(24)17-12(2)23(22-21-17)14-8-6-7-13(19)11-14/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKYXJRXEFQHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the chlorophenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step is the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The chlorophenyl and ethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of enzymes involved in cell division, leading to anticancer effects. In agricultural applications, the compound may disrupt the metabolic pathways of pests or weeds, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

- The 2-ethoxyphenyl amide group may improve solubility compared to analogs with non-polar substituents (e.g., 3,4-dimethylphenyl in ), though steric hindrance from the ortho-substituted ethoxy group could reduce binding affinity .

Crystallographic and Conformational Analysis

- Isostructural analogs (e.g., ) crystallize in triclinic systems (P 1 symmetry) with planar triazole cores. The 3-chlorophenyl and 2-ethoxyphenyl groups in the target compound likely induce torsional angles, reducing planarity and affecting packing efficiency .

Biological Activity

The compound 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide represents a promising class of triazole derivatives known for their diverse biological activities. Triazoles are notable for their roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring that is crucial for its biological activity, along with a chlorophenyl and ethoxyphenyl substituent that may influence its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have shown significant antiproliferative effects against various cancer cell lines. In particular, the derivative has been evaluated for its activity against non-small cell lung cancer (NSCLC) cells.

Key Findings:

- In Vitro Studies: The compound exhibited robust antiproliferative activity against NSCLC cell lines such as A549 and H1975. The mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase, which was confirmed by flow cytometry and gene expression analysis .

- In Vivo Studies: In xenograft models, the compound demonstrated significant tumor growth inhibition comparable to standard treatments like Erlotinib .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. Specifically:

- EGFR Inhibition: The compound has shown moderate inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in NSCLC. This inhibition leads to decreased phosphorylation of EGFR and subsequent downstream signaling that promotes cell survival and proliferation .

- Apoptosis Induction: Treatment with this triazole derivative resulted in morphological changes indicative of apoptosis, including chromatin condensation and nuclear fragmentation .

Comparative Analysis

To better understand the efficacy of this compound relative to other triazole derivatives, a comparative analysis is presented below:

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 15 | A549 | EGFR inhibition, apoptosis induction |

| Compound e4 | 10 | H460 | EGFR inhibition |

| Compound e12 | 12 | H1975 | Cell cycle arrest |

Case Studies

Several case studies have provided insights into the clinical relevance of triazole derivatives similar to the compound :

- Case Study on NSCLC Treatment: A study involving a series of triazole-containing compounds demonstrated improved survival rates in NSCLC patients when combined with standard EGFR-TKIs. This suggests a potential role for the compound as an adjunct therapy .

- Antimicrobial Activity: Beyond anticancer properties, some triazole derivatives have shown antimicrobial effects against various pathogens. This highlights the versatility of triazoles in therapeutic applications beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.